Nickel--pyridine (1/1)

Catalog No.
S13059687
CAS No.
568550-22-1
M.F
C5H5NNi
M. Wt
137.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel--pyridine (1/1)

CAS Number

568550-22-1

Product Name

Nickel--pyridine (1/1)

IUPAC Name

nickel;pyridine

Molecular Formula

C5H5NNi

Molecular Weight

137.79 g/mol

InChI

InChI=1S/C5H5N.Ni/c1-2-4-6-5-3-1;/h1-5H;

InChI Key

SSDIIKNSUCERSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.[Ni]

Nickel-pyridine (1/1) is a coordination compound formed by the interaction of nickel ions with pyridine molecules. Pyridine, a basic heterocyclic organic compound with the formula C5H5N\text{C}_5\text{H}_5\text{N}, is structurally akin to benzene but contains a nitrogen atom in place of one carbon atom, contributing to its unique chemical properties and reactivity. The compound typically exhibits a square planar or octahedral geometry, depending on the coordination environment of the nickel ion. Nickel-pyridine complexes are notable for their stability and ability to participate in various

Nickel-pyridine complexes can undergo several significant reactions:

  • Ligand Exchange Reactions: The pyridine ligands can be replaced by other donor ligands, which can alter the electronic and steric properties of the complex.
  • Oxidative Addition: Nickel in these complexes can facilitate oxidative addition reactions, where it forms new bonds with substrates, such as aryl halides or alkenes, leading to various organic transformations.
  • Reduction Reactions: Nickel-pyridine complexes can also act as reducing agents in certain chemical processes, facilitating the reduction of other compounds.

For example, nickel-catalyzed reactions involving pyridinium ions have been reported, showcasing their utility in synthesizing complex organic molecules .

The synthesis of nickel-pyridine (1/1) commonly involves:

  • Direct Coordination: Mixing nickel salts (such as nickel(II) chloride) with pyridine under controlled conditions leads to the formation of the coordination complex.
  • Solvothermal Methods: This approach involves heating a mixture of nickel salts and pyridine in a solvent under pressure, promoting better crystallization and yield.
  • Electrochemical Methods: Nickel-pyridine complexes can also be synthesized through electrochemical routes, allowing for precise control over the reaction conditions.

These methods yield varying degrees of purity and crystallinity, which are crucial for subsequent applications.

Nickel-pyridine (1/1) complexes find applications across various fields:

  • Catalysis: They are used as catalysts in organic synthesis, particularly in cross-coupling reactions and hydrogenation processes.
  • Material Science: These complexes serve as precursors for creating nickel-based materials with specific electronic and magnetic properties.
  • Pharmaceuticals: Nickel-pyridine complexes are explored for their potential use in drug development due to their ability to interact with biological targets.

Research into interaction studies involving nickel-pyridine complexes often focuses on their reactivity with various substrates. These studies typically investigate:

  • Reactivity Patterns: Understanding how these complexes interact with different nucleophiles and electrophiles helps elucidate their catalytic mechanisms.
  • Stability Profiles: Evaluating how environmental factors (like temperature and pH) impact the stability of these complexes informs their practical applications.
  • Biological Interactions: Studies examining how these compounds interact with biomolecules provide insights into their potential therapeutic uses or toxicological effects.

Nickel-pyridine (1/1) is part of a broader family of nickel coordination compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
Tetrakis(pyridine)nickel(II)C20H20N4Ni2+\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{Ni}^{2+}Contains four pyridine ligands; often used in catalysis.
Hexakis(pyridine)nickel(II)C30H30N6Ni2+\text{C}_{30}\text{H}_{30}\text{N}_{6}\text{Ni}^{2+}Six pyridine ligands; exhibits different geometric properties.
Nickel(II) dinitrate complex with 3,5-lutidineVariesShows distinct reactivity due to different ligand properties.

Nickel-pyridine (1/1) is unique due to its specific 1:1 stoichiometry, which influences its reactivity and stability compared to other more saturated complexes like tetrakis or hexakis variants. This unique stoichiometry allows for specific interactions with substrates that may not occur in more heavily coordinated complexes.

The study of nickel-pyridine complexes emerged alongside broader developments in coordination chemistry during the late 19th and early 20th centuries. Pyridine itself, first isolated in 1849 by Thomas Anderson, gained attention as a ligand due to its ability to stabilize metal centers through σ-donation and π-backbonding. Early work by Alfred Werner and others laid the groundwork for understanding how pyridine’s lone pair on nitrogen coordinates to metals like nickel.

The first systematic synthesis of nickel-pyridine complexes was reported in the mid-20th century, driven by interest in their magnetic and spectroscopic properties. For example, nickel(II) chloride hexahydrate reacting with pyridine in ethanol was shown to form [Ni(py)₄Cl₂] (py = pyridine), a tetrahedral complex characterized by distinctive electronic absorption bands. These early studies established pyridine as a versatile ligand for nickel across multiple oxidation states (0, +1, +2).

Significance in Coordination Chemistry and Catalysis

Nickel-pyridine complexes play pivotal roles in modern catalysis, particularly in cross-coupling reactions and enantioselective transformations. A landmark advancement is the nickel-catalyzed enantioselective arylation of pyridine, where pyridinium ions react with arylzinc reagents to form chiral 1,2-dihydropyridines—key intermediates for pharmaceuticals. This reaction, achieving enantiomeric excesses >90%, demonstrates nickel’s ability to orchestrate both regioselective C–H functionalization and asymmetric induction.

The catalytic activity arises from nickel’s flexible oxidation states and pyridine’s tunable electronic properties. For instance, electron-withdrawing substituents on pyridine ligands can enhance the electrophilicity of the nickel center, facilitating oxidative addition steps in catalytic cycles.

Structural and Electronic Properties of the Ni–Pyridine Bond

The Ni–N bond in nickel-pyridine complexes exhibits bond lengths typically ranging from 1.85–2.10 Å, depending on the oxidation state and coordination geometry. X-ray crystallography of [Ni(py)₄(NO₃)₂] reveals a distorted octahedral geometry with Ni–N distances of 2.03 Å. Spectroscopic techniques further elucidate electronic interactions:

  • IR Spectroscopy: Stretching vibrations for coordinated pyridine appear at 1,600–1,630 cm⁻¹ (C=C/C=N) and 1,000–1,030 cm⁻¹ (ring breathing), shifted from free pyridine due to metal-ligand bonding.
  • NMR Spectroscopy: Paramagnetic Ni(II) complexes cause significant signal broadening, whereas diamagnetic Ni(0) species (e.g., Ni(CO)₂(py)₂) show distinct ¹H NMR peaks for equatorial vs. axial pyridine ligands.

The table below summarizes key structural parameters for representative nickel-pyridine complexes:

ComplexOxidation StateGeometryNi–N Bond Length (Å)Key Characterization Methods
[Ni(py)₄Cl₂]+2Tetrahedral2.05 ± 0.02IR, UV-Vis, Magnetic Susceptibility
[Ni(CO)₂(py)₂]0Square Planar1.98 ± 0.01X-ray Crystallography, ¹H NMR
Ni(py)₃(η²-C₂H₄)0Trigonal Planar2.08 ± 0.03XRD, Cyclic Voltammetry

The electronic structure of these complexes is further influenced by pyridine’s aromatic π-system, which participates in back-donation from nickel’s d-orbitals. This interaction stabilizes lower oxidation states (e.g., Ni(0)) and modulates redox potentials in catalytic applications.

Octahedral vs. Square-Planar Configurations

Nickel-pyridine complexes exhibit remarkable structural diversity, primarily manifesting in two distinct coordination geometries: octahedral and square-planar configurations [1] [2]. The crystallographic analysis of these complexes reveals that the coordination environment around the nickel center is significantly influenced by the electronic configuration and crystal field stabilization energy [5].

In octahedral nickel-pyridine complexes, the nickel(II) ion typically coordinates to six nitrogen donor atoms, with pyridine ligands occupying specific positions within the coordination sphere [1]. Crystallographic studies of bis(pyridine)bis(trimethylsilylmethyl)nickel(II) demonstrate a cis pyridine configuration with an nitrogen-nickel-nitrogen angle of 87.5°, indicating slight distortion from ideal octahedral geometry [2]. The mean values of equatorial nickel-nitrogen bond distances in octahedral complexes range from 2.11 to 2.12 angstroms, while axial bond distances are consistently shorter at approximately 2.00 angstroms [29].

Square-planar configurations are particularly prevalent in nickel(II) complexes containing specific ligand arrangements [4]. These complexes can be obtained by heating octahedral precursors, demonstrating the thermodynamic preference for square-planar geometry under certain conditions [4]. The transition between octahedral and square-planar geometries often involves ligand dissociation or substitution processes that significantly alter the electronic structure of the complex [4].

The distortion from ideal octahedral geometry in nickel-pyridine complexes is primarily attributed to the reduced bite angles of tridentate pyridine units, with values typically ranging from 77.7° to 78.2° [29]. Crystal field stabilization energy for nickel(II) results in a clear preference for regular coordination, with fully occupied t2g orbitals directed between ligands and half-occupied eg orbitals pointing toward octahedrally disposed ligands [30].

Axial vs. Equatorial Ligand Orientation

The distinction between axial and equatorial ligand orientations in nickel-pyridine complexes provides crucial insights into their structural preferences and bonding characteristics [29] [30]. Crystallographic analysis reveals systematic differences in bond lengths and angles between axial and equatorial positions, reflecting the electronic structure and steric constraints of these coordination compounds [1] [29].

In octahedral nickel-pyridine complexes, equatorial nickel-nitrogen bond distances consistently exceed axial distances [29]. The mean equatorial bond distance of 2.112 angstroms compared to axial distances of 2.008 and 2.003 angstroms demonstrates this clear geometric preference [29]. The axial nitrogen-nickel-nitrogen bond angle of 178.7° approaches the ideal octahedral value of 180°, indicating minimal distortion along the axial axis [29].

Table 1: Selected Bond Lengths and Angles in Nickel-Pyridine Complexes

Bond TypeDistance (Å)Angle (°)Reference
Ni-N (axial)2.008(6)178.7(3) [29]
Ni-N (equatorial)2.112(6)77.7-78.2 [29]
Ni-N (pyridine)1.8642-2.213179.98-104.44 [31]
Ni-O (water)2.194(4)170.26(17) [1]

The coordination polyhedra in nickel complexes demonstrate greater regularity compared to zinc analogs due to crystal field stabilization effects [30]. This regularity manifests in more symmetric bond angle distributions and reduced distortion from ideal geometric parameters [30]. The preference for specific ligand orientations is driven by electronic factors rather than purely steric considerations [30].

Pyridine ligands in equatorial positions typically exhibit stronger interactions with the nickel center compared to axial positions [29]. This preference results from the spatial distribution of d-orbitals and the electronic configuration of nickel(II) ions [5]. The coordination environment ranges between trigonal-bipyramidal and square-pyramidal geometries depending on the specific ligand arrangement and crystal packing forces [30].

Spectroscopic Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) of Adsorbed Pyridine on Nickel Surfaces

X-ray photoelectron spectroscopy provides detailed insights into the electronic structure and bonding characteristics of pyridine adsorbed on nickel surfaces [8] [9] [10]. High-resolution electron energy loss spectroscopy, angular-resolved ultraviolet photoemission, and X-ray photoelectron spectroscopy studies reveal distinct adsorption modes and orientation changes as functions of coverage and temperature [10] [11].

At low coverages and temperatures around 120 K, pyridine molecules adopt a parallel orientation to the nickel(111) surface, indicating bonding through π molecular orbitals [10] [11]. This π-bonded configuration represents the primary interaction mode at low surface concentrations [11]. As coverage increases, a coverage-dependent orientation transition occurs, with the molecular plane tilting toward normal with respect to the surface [10].

The X-ray photoelectron spectroscopy analysis of nickel 2p spectra reveals binding energies at 855.6 and 873.3 electron volts, attributed to nickel 2+ 2p3/2 and nickel 2+ 2p1/2 respectively [12]. High-resolution nitrogen 1s XPS spectra show distinct peaks at 399.4 and 398.9 electron volts, corresponding to nickel-nitrogen bonds and pyridine nitrogen respectively [12]. These spectroscopic signatures confirm successful coordination between pyridine and nickel centers [12].

Table 2: XPS Binding Energies for Nickel-Pyridine Systems

Peak AssignmentBinding Energy (eV)Chemical StateReference
Ni 2p3/2855.6Ni²⁺ [12]
Ni 2p1/2873.3Ni²⁺ [12]
N 1s (Ni-N)399.4Coordinated [12]
N 1s (py-N)398.9Free pyridine [12]

Temperature-dependent studies demonstrate that weakly adsorbed pyridine desorbs at 180 K, while chemisorbed species remain stable through room temperature [10]. Decomposition occurs at 520 K, where characteristic carbon-carbon and carbon-hydrogen stretching modes become uncharacteristic of molecular pyridine [10] [11]. These thermal stability measurements provide crucial information about the strength of nickel-pyridine interactions under various conditions [11].

Surface-Enhanced Raman Scattering (SERS) for Adsorption Mode Analysis

Surface-enhanced Raman scattering spectroscopy serves as a powerful technique for analyzing pyridine adsorption modes on nickel surfaces [14] [15] [16]. The enhancement mechanism involves both electromagnetic field amplification and chemical interactions between the adsorbate and metal surface [14] [15].

Nickel surfaces prepared by chemical reduction demonstrate strong surface-enhanced Raman signals for pyridine species [15]. The most intense bands in nickel-pyridine SERS spectra appear at 1008 and 1036 wavenumbers [15]. A moderately strong peak at 219 wavenumbers is attributed to vibrations between pyridine and single nickel atoms on the surface [15]. This assignment differs significantly from previous reports, indicating the sensitivity of vibrational frequencies to surface preparation methods and coordination environments [15].

Table 3: SERS Frequencies for Pyridine on Nickel Surfaces

Frequency (cm⁻¹)IntensityAssignmentReference
1008100.0Ring breathing [15]
1036HighRing breathing [15]
6235.2Asymmetric ring breathing [15]
21918.0Ni-N stretching [15]

The surface-enhanced Raman scattering behavior of pyridine on nickel surfaces follows distinct trends compared to other transition metals [14]. The differences among surface-enhanced Raman spectra using different metals generally follow the order: silver, cadmium, nickel, iron, gold, and copper [14]. This ranking reflects the selective formation of α-pyridyl species and equilibria between end-on adsorbed pyridines and edge-on adsorbed α-pyridyl species on different metal surfaces [14].

Theoretical studies support the interpretation of surface-enhanced Raman scattering intensities through chemical enhancement mechanisms [19]. Iron and cobalt are predicted to be the most effective SERS substrates involving chemical enhancement, with nickel showing intermediate activity [19]. The chemical bonding enhancement plays a significant role in pyridine interactions with transition metal electrodes, involving charge transfer processes between the adsorbate and metal surface [19].

Computational Modeling of Nickel-Pyridine Complexes

Density Functional Theory (DFT) Studies on Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and bonding characteristics of nickel-pyridine complexes [21] [22] [23]. These computational studies reveal detailed information about molecular orbital distributions, charge transfer mechanisms, and reaction pathways that are often difficult to probe experimentally [22] [25].

DFT calculations using B3P86/6-31+G(d) basis sets with CPCM water solvation models demonstrate that the first reduction in nickel pyridine complexes occurs at the nickel center rather than through non-innocent ligands [22]. Sequential and concerted proton-coupled electron transfer mechanisms have been examined for hydride formation processes [22]. These calculations reveal that water coordination is not favorable, although protonation of pyridyl nitrogen causes dechelation [22].

The electronic structures of pyridine-containing nickel complexes have been studied using hybrid density functional approaches with 6-311+G**/LanL2DZ basis sets and B3LYP exchange-correlation functionals [19]. Generated frontier orbitals suggest that nickel-pyridine macrocycles activate hydrogen peroxide by satisfying two requirements: deprotonation to form highly nucleophilic hydroperoxide ions and generation of low-spin singlet state nickel complexes to allow hydroperoxide binding [25].

Table 4: DFT-Calculated Electronic Properties of Nickel-Pyridine Complexes

PropertyValueMethodReference
Ni-N bond length2.214/2.861 ÅDFT calc. [43]
Binding energy-38.8/-33.6 kcal/molDFT calc. [43]
First reductionAt Ni centerB3P86/6-31+G(d) [22]
Spin stateLow-spin singletDFT [25]

COSMO solvation-based energy calculations reveal that oxygen-oxygen nickel-hydroperoxo bonds rupture favorably via heterolysis to produce high-spin nickel-oxyl species and hydroxide ions [25]. Aqueous solvation proves crucial for stabilizing charged species, thereby favoring heterolytic processes over homolytic pathways [25]. The redox reactions of nickel-oxyl intermediates with substrates follow specific stoichiometric ratios and involve proton transfer to produce final intermediates [25].

Computational investigations of heteroleptic nickel tris-pyridinethiolate complexes demonstrate strategies for fine-tuning photoredox water splitting catalyst efficiency through ligand design [28]. Density functional theory calculations supported by quantum theory of atoms in molecules topology analyses show that introducing electron-donating and electron-withdrawing groups on pyridinethiolate ligands can simultaneously tune acidity constants and reduction potentials [28].

Molecular Dynamics Simulations of Solvent Effects

Molecular dynamics simulations provide detailed insights into solvent effects on nickel-pyridine complex behavior and dynamics [27]. These computational approaches reveal the influence of solvation on molecular structure, electronic properties, and reaction mechanisms under realistic conditions [27].

Polarizable force field simulations demonstrate significant improvements in describing ion transport and thermodynamic properties compared to non-polarizable models [27]. The incorporation of polarization effects through various approaches, including charge scaling and explicit polarizable terms, addresses fundamental limitations in molecular dynamics simulations of ionic systems [27]. Mean-field treatment of polarization effects through effective charge scaling factors of 0.7-0.8 provides reasonable reproduction of experimental properties [27].

The dynamics of nickel-pyridine complexes in solution involve complex interplay between electrostatic interactions, polarization effects, and solvent reorganization [27]. Molecular dynamics simulations using dispersion-corrected density functional theory reveal that solvent molecules in the first coordination shell of nickel ions experience enhanced polarization compared to bulk solvent [27]. This enhanced polarization significantly affects the structural and dynamic properties of the coordination complexes [27].

Table 5: Molecular Dynamics Simulation Parameters for Nickel-Pyridine Systems

ParameterValueMethodReference
Charge scaling factor0.7-0.8MD simulation [27]
Temperature294(2) KExperimental [1]
Solvation modelCPCM waterDFT [22]
Force fieldB3P86/6-31+G(d)MD/DFT [22]

Thermostated molecular dynamics simulations using Drude particle models provide accurate representation of polarization effects in nickel-pyridine systems [27]. The mobile Drude particles are assigned small masses subtracted from polarizable atoms to maintain constant total atomic masses [27]. This approach enables realistic simulation of electronic polarization effects on molecular structure and dynamics [27].

Electrodeposition Techniques for Surface-Modified Nickel-Pyridine Systems

Electrodeposition represents a fundamental approach for creating nickel-pyridine surface-modified systems, offering precise control over coating composition and morphology. The electrochemical reduction of nickel ions in the presence of pyridine ligands enables the formation of coordinated surface structures with enhanced properties [1] [2].

The mechanistic pathway for nickel electrodeposition in pyridine-containing solutions follows a multi-step process. Initially, nickel ions undergo complexation with pyridine molecules in solution, forming intermediate species such as [Ni(pyridine)ₓ]²⁺ complexes [3]. The electrodeposition mechanism proceeds through the formation of nickel monohydroxide cations as intermediates:

$$ \text{Ni}^{2+} + \text{H}_2\text{O} \rightleftharpoons \text{NiOH}^+ + \text{H}^+ $$

$$ \text{NiOH}^+ + \text{e}^- \rightarrow \text{NiOH} $$

$$ \text{NiOH} + \text{H}^+ + \text{e}^- \rightarrow \text{Ni} + \text{H}_2\text{O} $$

The presence of pyridine ligands significantly influences the electrodeposition kinetics and the resulting surface chemistry. Surface-enhanced Raman scattering studies have demonstrated that pyridine molecules chemisorb perpendicularly on nickel surfaces through the formation of nickel-nitrogen σ-bonds [4]. This perpendicular orientation facilitates the incorporation of pyridine into the electrodeposited nickel matrix.

Reaction Mechanisms Involving Nickel-Pyridine Centers

Ligand Substitution Kinetics in Various Solvent Systems

Ligand substitution reactions at nickel-pyridine centers exhibit complex kinetic behavior that depends significantly on the solvent environment and the nature of the incoming and outgoing ligands. The fundamental mechanism typically proceeds through an interchange pathway, where the incoming ligand approaches the metal center while the departing ligand simultaneously dissociates [11] [12].

The kinetics of nickel(II) ion reactions with pyridine-containing ligands have been extensively studied across various solvent systems. In aqueous solutions, the reaction of pyridine-2-azodimethylaniline with nickel(II) ions exhibits rate constants ranging from 10³ to 10⁶ reciprocal molar seconds, with significant variation depending on the specific solvent system [11]. The comparison with corresponding solvent exchange kinetics reveals wide variation in the ratio of ligand substitution to solvent exchange rates, supporting the concerted interchange mechanism model [11].

Solvent effects play a crucial role in determining substitution kinetics. In dimethylformamide, ligand substitution kinetics show distinctive patterns compared to aqueous systems, with activation enthalpies varying systematically with ligand structure [12]. For 4-phenylpyridine reactions with nickel(II), the activation enthalpy is only 1.4 kilocalories per mole lower than that for solvent exchange, indicating similar energy barriers for these processes [12].

The formation kinetics of pyridine-2-carbaldehyde 2'-pyridylhydrazone complexes with nickel(II) demonstrate the importance of ring closure contributions to observed reaction rates [13]. The formation of monocomplexes proceeds more slowly than expected based on the conventional water-loss mechanism, while bis-complex and ternary complex formation often occurs more rapidly than predicted. This enhancement is attributed to large outer-sphere association constants resulting from stacking interactions between incoming and bound ligands [13].

Temperature dependence studies reveal activation energies typically ranging from 10 to 15 kilocalories per mole for ligand substitution processes [11] [14]. The pre-exponential factors and activation entropies provide additional mechanistic insights, with values consistent with associative interchange mechanisms predominating in most nickel-pyridine systems.

The nature of the leaving group significantly influences substitution rates. Studies of displacement reactions involving pyridines as both leaving groups and nucleophiles demonstrate that transfer rates vary significantly with the alkyl group, nucleophilicity of the substituted pyridine, and solvent environment [15]. For methyl and ethyl group transfers, the dependence on anion type indicates that the corresponding alkyl halides function as intermediates in the substitution process [15].

Proton-Coupled Electron Transfer Processes

Proton-coupled electron transfer reactions involving nickel-pyridine centers represent a fundamental class of processes with significant implications for catalytic applications and energy conversion systems. These reactions involve the concerted or sequential transfer of protons and electrons, leading to changes in both the oxidation state of the nickel center and the protonation state of the ligand framework [16] [17].

The development of nickel complexes featuring proton-responsive pyridine-4-ol pincer ligands has provided valuable insights into proton-coupled electron transfer mechanisms. The complex [Ni(LH)Br]⁺, where LH represents 2,6-bis((di-tert-butylphosphaneyl)methyl)pyridin-4-ol, exhibits a pKₐ value of 16.6 for the protonated form, with reduction occurring at -1.35 volts in acetonitrile [16] [17].

The bond dissociation free energy of the oxygen-hydrogen bond in the ligand backbone has been determined both experimentally and computationally to be approximately 47 kilocalories per mole [16] [17]. This value falls below the bond dissociation free energy of hydrogen gas, indicating that hydrogen loss is thermodynamically favored. However, due to the spatial separation of the redox and acid/base sites, hydrogen formation is kinetically disfavored and occurs only in the absence of suitable substrates [17].

The mechanistic pathway for proton-coupled electron transfer involves initial deprotonation leading to dearomatization of the ligand backbone, accompanied by a blue-shift in ultraviolet-visible absorption bands [17]. This structural reorganization fundamentally alters the electronic properties of the nickel center and its reactivity toward subsequent electron transfer processes.

In the presence of suitable hydrogen atom acceptors such as 2,2,6,6-tetramethyl-1-piperidinyloxy radical or acetonitrile, the system undergoes efficient one-proton, one-electron transfer processes [17]. The spatial separation between the redox-active nickel center and the acid/base site on the ligand framework provides a unique mechanism for storing and releasing proton-electron equivalents.

Hydrogen Bond Acceptor Count

1

Exact Mass

136.977541 g/mol

Monoisotopic Mass

136.977541 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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